1-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[8-[(2,5-dimethylphenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-16-6-7-17(2)20(14-16)15-29-21-5-3-4-18-8-9-22(26-23(18)21)27-12-10-19(11-13-27)24(25)28/h3-9,14,19H,10-13,15H2,1-2H3,(H2,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVFYMOJXBZEEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Attachment of the 2,5-Dimethylbenzyl Group: This step involves the alkylation of the quinoline core with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the piperidine derivative with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, which may reduce the quinoline ring or the carboxamide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives or amines.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
1-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The piperidine ring may interact with various receptors or enzymes, modulating their activity. The carboxamide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
Comparison with Similar Compounds
Quinoline Derivatives with Aryl Substituents
Compounds B28, B29, and C1–C7 from share the quinoline scaffold but differ in substituents at the 2- and 4-positions. For example:
- C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate
- C2 : Bromophenyl variant
- C3 : Chlorophenyl variant
Key Differences :
- The target compound’s 2,5-dimethylbenzyloxy group introduces steric bulk and electron-donating methyl groups, contrasting with halogenated aryl groups (e.g., Br, Cl in C2–C3) that impart electron-withdrawing effects. Halogens may enhance binding affinity but reduce solubility compared to alkyl groups .
- Synthesis : The target compound’s 8-position ether linkage differs from the piperazine-linked esters in C1–C7, suggesting alternative synthetic routes (e.g., nucleophilic substitution vs. coupling reactions).
Piperidine Carboxamide Analogs
- Compound 43 (): A piperidinyl-benzimidazolone derivative with a 4-chlorophenylcarboxamide group. While structurally distinct (benzimidazolone vs. quinoline), both compounds share the piperidine-carboxamide motif. The chloro substituent in Compound 43 may enhance hydrophobic interactions, whereas the target’s dimethylbenzyloxy group could improve membrane permeability .
- D0 (): 1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide (C${13}$H${19}$N$_3$O).
Substituent Effects on Physicochemical Properties
*Estimated based on structural formula.
Research Findings and Trends
Electron-Donating vs. Electron-Withdrawing Groups :
- Halogenated analogs (C2–C4) exhibit stronger dipole interactions but lower bioavailability due to reduced solubility. The target’s methyl groups may balance lipophilicity and solubility .
- The 2,5-dimethylbenzyloxy group’s steric bulk could hinder binding to flat active sites but improve selectivity for hydrophobic pockets.
Role of the Piperidine Carboxamide: Both the target compound and Compound 43 utilize this moiety for hydrogen bonding, critical for target engagement. The benzimidazolone core in Compound 43 may confer rigidity, while the quinoline in the target compound enables π-π stacking .
Synthetic Challenges :
- The target’s ether linkage at the 8-position requires regioselective synthesis, contrasting with the piperazine-linked esters in C1–C7, which are synthesized via coupling reactions .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm absence of regioisomers .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection .
- Mass Spectrometry (HRMS) : Accurate mass determination to confirm molecular formula .
- X-ray Crystallography : For unambiguous structural confirmation using SHELX software for refinement .
How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound?
Advanced
SAR studies should focus on systematic modification of substituents:
- Quinoline core : Vary substituents at positions 2 and 8 (e.g., halogens, alkoxy groups) to assess impact on target binding .
- Piperidine-carboxamide : Explore alternative carboxamide groups (e.g., N-alkyl vs. N-aryl) and piperidine ring substitutions .
- Biological assays : Test analogs in in vitro models (e.g., enzyme inhibition, cell viability assays) to correlate structural changes with activity .
- Computational modeling : Molecular docking (e.g., AutoDock) to predict interactions with targets like kinases or GPCRs .
What methodologies are recommended for investigating the metabolic stability and pharmacokinetic profile of this compound in preclinical models?
Q. Advanced
- Radiolabeled studies : Use ¹⁴C-labeled compound to track absorption, distribution, and excretion in rodents .
- LC-MS/MS : Quantify parent compound and metabolites in plasma/tissues. Key metabolites (e.g., hydroxylated or demethylated derivatives) should be structurally characterized .
- Liver microsomal assays : Assess CYP450-mediated metabolism using human/rodent microsomes to predict clearance rates .
- Pharmacokinetic parameters : Calculate bioavailability (%), half-life (t₁/₂), and volume of distribution (Vd) via non-compartmental analysis .
How can researchers resolve contradictions in biological activity data across different experimental models?
Q. Advanced
- Dose-response validation : Replicate studies with standardized protocols (e.g., fixed concentrations, cell lines) to rule out assay-specific artifacts .
- Target engagement assays : Use techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding .
- Species-specific factors : Compare results in human vs. rodent models to identify interspecies metabolic differences .
- Data triangulation : Cross-reference with transcriptomic/proteomic datasets to identify off-target effects .
What strategies are effective for optimizing the solubility and formulation of this compound for in vivo studies?
Q. Advanced
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Salt formation : Explore hydrochloride or mesylate salts to improve crystallinity and dissolution rates .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
- Bioavailability testing : Compare oral vs. intravenous administration in rodent PK studies .
How can researchers identify the primary molecular targets of this compound in complex biological systems?
Q. Advanced
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Kinase profiling : Screen against kinase inhibitor panels (e.g., Eurofins KinaseProfiler) .
- CRISPR-Cas9 screening : Genome-wide knockout libraries to identify resistance-conferring genes .
- Thermal proteome profiling (TPP) : Monitor protein thermal stability shifts upon compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
